N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine

Catalog No.
S904477
CAS No.
1202704-91-3
M.F
C15H24N2O6
M. Wt
328.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynylo...

CAS Number

1202704-91-3

Product Name

N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(prop-2-ynoxycarbonylamino)hexanoic acid

Molecular Formula

C15H24N2O6

Molecular Weight

328.36 g/mol

InChI

InChI=1S/C15H24N2O6/c1-5-10-22-13(20)16-9-7-6-8-11(12(18)19)17-14(21)23-15(2,3)4/h1,11H,6-10H2,2-4H3,(H,16,20)(H,17,21)(H,18,19)/t11-/m0/s1

InChI Key

VHCJWKDEXGPNCX-NSHDSACASA-N

SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC#C)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC#C)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC#C)C(=O)O

N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine is a synthetic derivative of the amino acid L-lysine. This compound features two distinct protective groups: a 1,1-dimethylethoxy group at the N2 position and a 2-propynyloxy group at the N6 position. These modifications enhance its stability and reactivity, making it suitable for various chemical applications, particularly in peptide synthesis.

The compound is primarily involved in click chemistry, a class of reactions that are characterized by their efficiency and specificity. The azide group present in related derivatives allows for the formation of triazoles through cycloaddition reactions with alkynes, facilitating the construction of complex molecular architectures. Additionally, the protective groups can be removed under specific conditions to yield functionalized L-lysine derivatives, enabling further chemical transformations.

N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine has been studied for its potential biological activities, particularly in relation to its role as a building block in peptide synthesis. Its derivatives may exhibit enhanced bioavailability and stability compared to unmodified L-lysine. Research indicates that compounds with similar structures can influence metabolic pathways and may have implications in therapeutic applications related to anabolic hormone secretion and muscle metabolism .

The synthesis of N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine typically involves:

  • Protection of L-lysine: The amino groups are protected using appropriate reagents to ensure selective reactions.
  • Introduction of carbonyl groups: The 1,1-dimethylethoxy and 2-propynyloxy groups are introduced via acylation reactions.
  • Purification: The final product is purified using techniques such as chromatography to obtain high purity levels.

These steps can vary based on the specific reagents and conditions employed.

This compound is primarily utilized in:

  • Peptide synthesis: Serving as a versatile building block for creating complex peptides with desired functionalities.
  • Drug development: Potential applications in pharmaceuticals due to its unique structural features that may enhance drug efficacy.
  • Bioconjugation: Used in the development of bioconjugates for targeted drug delivery systems.

Interaction studies involving N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine often focus on its reactivity with other biomolecules. These studies may include:

  • Binding affinity assessments: Evaluating how well the compound interacts with specific receptors or enzymes.
  • Metabolic pathway analysis: Understanding how this compound influences metabolic processes within biological systems.

Such studies help elucidate its potential therapeutic roles and mechanisms of action.

Several compounds share structural similarities with N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
N2-Boc-LysButyloxycarbonyl group at N2Commonly used in peptide synthesis but less reactive than propynyloxy derivatives
N6-Cbz-LysBenzyloxycarbonyl group at N6Offers different reactivity profiles and stability compared to propynyloxy
N2-Fmoc-LysFluorenylmethoxycarbonyl group at N2Provides excellent stability during synthesis but requires specific conditions for deprotection

The uniqueness of N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine lies in its dual protective groups that enhance both stability and reactivity, making it particularly valuable for click chemistry applications and complex peptide synthesis.

Molecular Structure and Formula

N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine represents a doubly modified derivative of the essential amino acid L-lysine, featuring protective groups at both the alpha-amino and epsilon-amino positions [1] [2]. The compound possesses the molecular formula C₁₅H₂₄N₂O₆ with a molecular weight of 328.36 grams per mole [1] [2]. The Chemical Abstracts Service has assigned this compound the registry number 1202704-91-3, and it is catalogued under the MDL number MFCD22989423 [1] [2] [3].

The structural architecture of this compound incorporates two distinct protective moieties attached to the lysine backbone [1]. The alpha-amino group bears a tert-butoxycarbonyl protecting group, commonly referred to in chemical nomenclature as the Boc group [1] [4]. Simultaneously, the epsilon-amino group is functionalized with a propargyloxycarbonyl moiety, which introduces a terminal alkyne functionality to the molecule [1] [5].

Structural ParameterValueReference
Molecular FormulaC₁₅H₂₄N₂O₆ [1] [2]
Molecular Weight328.36 g/mol [1] [2]
CAS Registry Number1202704-91-3 [1] [2] [3]
MDL NumberMFCD22989423 [1] [2]
SMILES NotationCC(C)(C)OC(=O)NC@@HC(O)=O [1]
InChI Identifier1S/C15H24N2O6/c1-5-10-22-13(20)16-9-7-6-8-11(12(18)19)17-14(21)23-15(2,3)4/h1,11H,6-10H2,2-4H3,(H,16,20)(H,17,21)(H,18,19)/t11-/m0/s1 [1]
InChI KeyVHCJWKDEXGPNCX-NSHDSACASA-N [1]

The stereochemistry of the compound maintains the L-configuration at the alpha-carbon, consistent with naturally occurring amino acids [1]. The SMILES notation reveals the complete connectivity pattern, indicating the presence of the alkyne functionality (C#C) and the branched tert-butyl group [1]. This dual modification strategy enables orthogonal deprotection protocols and facilitates incorporation into bioorthogonal chemistry applications [5] [6].

Physical and Chemical Characteristics

N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine exists as a liquid at ambient temperature conditions, distinguishing it from many amino acid derivatives that typically appear as crystalline solids [1] [7]. The compound exhibits a density of 1.167 grams per milliliter when measured at 25 degrees Celsius, indicating a relatively dense liquid phase [1] [7].

The refractive index of this compound measures n₂₀/D 1.475, providing important optical properties for analytical characterization [1] [7]. The material demonstrates a flash point of 73.33 degrees Celsius, classifying it within the combustible liquids category according to standard safety classifications [1] [7]. Commercial preparations typically achieve purity levels of approximately 90 percent, as determined through analytical methods [1] [2] [7].

Physical PropertyValueMeasurement ConditionsReference
Physical StateLiquidRoom temperature [1] [7]
Density1.167 g/mL25°C [1] [7]
Refractive Indexn₂₀/D 1.47520°C, sodium D-line [1] [7]
Flash Point73.33°C (164.0°F)Standard atmospheric pressure [1] [7]
Purity90%Commercial grade [1] [2] [7]
ColorClear to pale yellowVisual assessment [1]
Storage ClassificationClass 10 - Combustible liquidsGerman storage guidelines [1] [7]
Water Hazard GroupWGK 3German water protection [1] [7]

The compound requires careful handling protocols due to its combustible nature and specific storage requirements [1] [7]. Optimal storage conditions involve maintenance at temperatures between 2 and 8 degrees Celsius to preserve chemical integrity [8]. The material should be protected from excessive moisture and light exposure to prevent degradation [9].

Spectroscopic Properties and Structural Confirmation

The spectroscopic characterization of N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine employs multiple analytical techniques to confirm structural identity and assess purity [10]. Proton nuclear magnetic resonance spectroscopy reveals characteristic signal patterns corresponding to the various functional groups present within the molecule [10]. The tert-butyl protecting group generates a distinctive singlet in the aliphatic region, while the propargyl moiety produces recognizable multipicity patterns [10].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information regarding the carbonyl carbon environments and the alkyne carbon resonances [10]. The technique enables differentiation between the carbamate carbonyl carbons and the carboxylic acid carbonyl, facilitating unambiguous structural assignment [10]. Mass spectrometric analysis confirms the molecular weight through detection of the molecular ion peak at mass-to-charge ratio 328.36 [1] [2].

Spectroscopic MethodKey Diagnostic FeaturesAnalytical Applications
¹H Nuclear Magnetic ResonanceTert-butyl singlet, propargyl CH signals, lysine backbone protonsStructure confirmation, purity assessment
¹³C Nuclear Magnetic ResonanceCarbonyl carbon resonances, alkyne carbon signalsDetailed structural characterization
Mass SpectrometryMolecular ion at m/z 328.36Molecular weight verification
Infrared SpectroscopyAlkyne C≡C stretch (~2100 cm⁻¹), carbonyl C=O stretchesFunctional group identification
High-Performance Liquid ChromatographyRetention time characterizationPurity determination and quality control

Infrared spectroscopic analysis identifies the characteristic stretching frequencies associated with the terminal alkyne functionality, typically observed around 2100 wavenumbers [10]. The carbonyl stretching regions provide information regarding the carbamate and carboxylic acid functional groups, appearing in the range of 1600 to 1700 wavenumbers [10]. These spectroscopic data collectively establish the structural integrity and confirm the successful incorporation of both protecting groups [10].

Stability Parameters and Reactivity Profile

The stability characteristics of N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine depend significantly upon storage conditions and environmental factors [1] [7]. Under standard laboratory conditions, the compound demonstrates adequate stability when stored at reduced temperatures between 2 and 8 degrees Celsius [8]. The material exhibits thermal stability up to its flash point of 73.33 degrees Celsius, beyond which combustion becomes possible [1] [7].

The reactivity profile of this compound centers primarily around the terminal alkyne functionality introduced through the propargyloxycarbonyl protecting group [5] [6]. This alkyne moiety enables participation in copper-catalyzed azide-alkyne cycloaddition reactions, commonly employed in click chemistry applications [5] [6] [11]. The reaction proceeds efficiently under mild conditions in the presence of copper catalysts and represents a cornerstone of bioorthogonal chemistry [12] [13].

Stability ParameterSpecificationsImplications
Thermal Stability Limit73.33°C flash pointRequires temperature control during handling
Storage Temperature2-8°C recommendedPrevents degradation and maintains integrity
Chemical StabilityStable under neutral conditionsCompatible with standard laboratory procedures
Moisture SensitivityModerateRequires sealed container storage
Light SensitivityLow to moderateProtection from direct sunlight recommended
Oxidation ResistanceGood under inert atmosphereStandard laboratory atmosphere acceptable

The tert-butoxycarbonyl protecting group exhibits excellent stability under basic conditions but undergoes facile removal upon treatment with trifluoroacetic acid or other strong acids [14] [4]. This orthogonal reactivity pattern enables selective deprotection strategies in synthetic applications [4]. The propargyloxycarbonyl group demonstrates stability under the acidic conditions required for Boc deprotection, providing versatility in synthetic sequence design [5].

The compound participates readily in bioorthogonal reactions, particularly the copper-catalyzed azide-alkyne cycloaddition, which proceeds with high efficiency and selectivity [12] [6] [11]. These reactions can be conducted in aqueous media and tolerate a wide range of functional groups, making this derivative valuable for bioconjugation applications [12] [15]. The reaction kinetics are enhanced through the use of appropriate copper ligands and reducing agents [6] [16].

Comparison with Native Lysine and Other Modified Lysine Derivatives

Native L-lysine serves as the fundamental structural template from which N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine is derived through specific chemical modifications [17] [18] [19]. The unmodified amino acid possesses the molecular formula C₆H₁₄N₂O₂ with a molecular weight of 146.19 grams per mole, significantly smaller than the doubly protected derivative [17] [18]. L-lysine contains two amino groups: an alpha-amino group adjacent to the carboxylic acid and an epsilon-amino group at the terminus of the four-carbon side chain [19].

The protective modifications present in N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine substantially alter both the physical properties and chemical reactivity compared to the native amino acid [1] [5]. While L-lysine exists as a crystalline solid with a melting point around 215 degrees Celsius, the protected derivative adopts a liquid state at ambient temperature [20] [1]. The density increases from approximately 1.1 grams per cubic centimeter for native lysine to 1.167 grams per milliliter for the modified compound [20] [1].

CompoundMolecular FormulaMolecular Weight (g/mol)Physical StateKey Modifications
L-Lysine (native)C₆H₁₄N₂O₂146.19Crystalline solidNone
N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysineC₁₅H₂₄N₂O₆328.36LiquidBoc protection + propargyl functionality
N6-[(2-Propyn-1-yloxy)carbonyl]-L-lysine hydrochlorideC₁₀H₁₇ClN₂O₄264.71PowderPropargyl group only
N2-[(1,1-Dimethylethoxy)carbonyl]-L-lysineC₁₁H₂₂N₂O₄246.30SolidBoc protection only
N6-[(2-Propen-1-yloxy)carbonyl]-N2-(tert-butoxycarbonyl)-L-lysineC₁₅H₂₆N₂O₆330.38SolidBoc + allyl protection

Several related lysine derivatives demonstrate different modification strategies and resulting properties [21] [22] [23]. N6-[(2-Propyn-1-yloxy)carbonyl]-L-lysine hydrochloride represents a singly modified variant that retains the free alpha-amino group while incorporating the same propargyl functionality [22] [23]. This compound exists as a powder with a molecular weight of 264.71 grams per mole and finds application as a clickable amino acid for bioconjugation reactions [22] [8].

The comparison reveals that dual protection strategies significantly increase molecular complexity and alter solubility characteristics [1] [21]. While native lysine demonstrates high water solubility exceeding 1500 grams per liter, the protected derivatives exhibit modified solubility profiles dependent upon the nature of the protecting groups [9]. The introduction of the tert-butoxycarbonyl group enhances lipophilicity, while the propargyl moiety introduces reactive functionality for bioorthogonal chemistry applications [5] [6].

Modified lysine derivatives serve distinct roles in chemical biology and synthetic chemistry applications [24] [25]. The dual protection strategy employed in N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine enables orthogonal deprotection protocols and facilitates incorporation into complex synthetic sequences [5] [4]. The terminal alkyne functionality provides access to click chemistry methodologies, expanding the utility beyond traditional amino acid chemistry [12] [6] [11].

XLogP3

1.5

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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